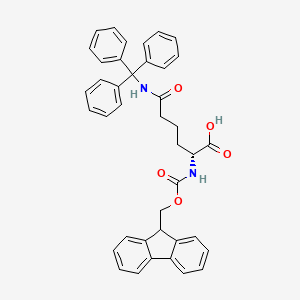
(R)-Fmoc-2-Amino-5-(trityl-carbamoyl)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-Fmoc-2-Amino-5-(trityl-carbamoyl)pentanoic acid is a complex organic compound characterized by its intricate molecular structure. It is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is known for its role in peptide synthesis and as a building block in the creation of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (R)-Fmoc-2-Amino-5-(trityl-carbamoyl)pentanoic acid typically involves multiple steps, starting with the protection of the amino group using the Fmoc (9-fluorenylmethoxycarbonyl) group. The trityl group is then introduced to the carboxylic acid moiety through a series of reactions that may include coupling agents and specific reaction conditions to ensure the correct stereochemistry.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using advanced chemical synthesis techniques. These methods ensure high purity and yield, making the compound suitable for various applications. The process involves the use of automated synthesizers and reactors that can handle large volumes while maintaining precise control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions: (R)-Fmoc-2-Amino-5-(trityl-carbamoyl)pentanoic acid can undergo several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form various derivatives.
Reduction: The compound can be reduced to produce different functional groups.
Substitution: The Fmoc and trityl groups can be substituted with other protecting groups or functional moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various coupling reagents like carbodiimides (e.g., DCC, EDC) are employed.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, (R)-Fmoc-2-Amino-5-(trityl-carbamoyl)pentanoic acid is used as a building block for the synthesis of peptides and other bioactive molecules. Its Fmoc-protected amino group makes it a valuable reagent in solid-phase peptide synthesis.
Biology: In biological research, this compound is utilized to study protein interactions and enzyme activities. It serves as a tool for probing biological systems and understanding molecular mechanisms.
Medicine: In the medical field, derivatives of this compound are explored for their therapeutic potential. They may be used in the development of new drugs or as intermediates in the synthesis of pharmaceuticals.
Industry: In the industrial sector, this compound is employed in the production of various chemical products, including specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which (R)-Fmoc-2-Amino-5-(trityl-carbamoyl)pentanoic acid exerts its effects depends on its specific application. In peptide synthesis, the Fmoc group is removed under basic conditions, revealing the free amino group, which can then react with other amino acids to form peptide bonds. The trityl group provides stability and protection during the synthesis process.
Molecular Targets and Pathways: The compound interacts with various molecular targets, including enzymes and receptors, depending on its derivatives. The pathways involved may include those related to protein synthesis, signal transduction, and metabolic processes.
Comparison with Similar Compounds
(S)-Fmoc-2-Amino-5-(trityl-carbamoyl)pentanoic acid
Fmoc-protected amino acids
Trityl-protected amino acids
Uniqueness: (R)-Fmoc-2-Amino-5-(trityl-carbamoyl)pentanoic acid is unique due to its specific stereochemistry and the presence of both Fmoc and trityl protecting groups. This combination allows for precise control over the synthesis and functionalization of peptides and other molecules.
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxo-6-(tritylamino)hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H36N2O5/c43-37(42-40(28-15-4-1-5-16-28,29-17-6-2-7-18-29)30-19-8-3-9-20-30)26-14-25-36(38(44)45)41-39(46)47-27-35-33-23-12-10-21-31(33)32-22-11-13-24-34(32)35/h1-13,15-24,35-36H,14,25-27H2,(H,41,46)(H,42,43)(H,44,45)/t36-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAHDTODHGODCZ-PSXMRANNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H36N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
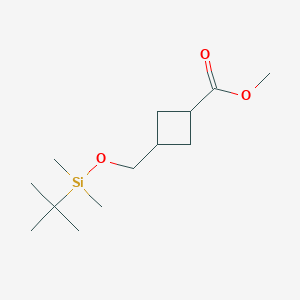
![5-Methyl-2h-thieno[2,3-d][1,3]oxazine-2,4(1h)-dione](/img/structure/B8090277.png)
![(7-Chloro-2-(2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazol-5-yl)methanol](/img/structure/B8090296.png)
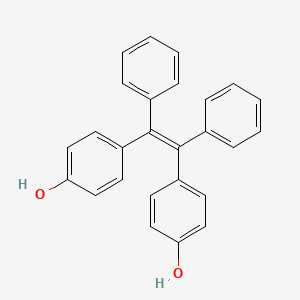
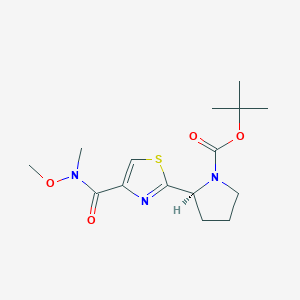
![3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B8090307.png)
![di-tert-Butyl 6,7-dihydro-1H-imidazo[4,5-c]pyridine-1,5(4H)-dicarboxylate](/img/structure/B8090312.png)
![(3aR,3a'R,8aS,8a'S)-2,2'-(1,3-Diphenylpropane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)](/img/structure/B8090318.png)
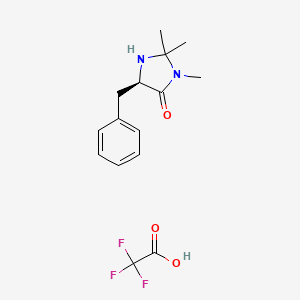
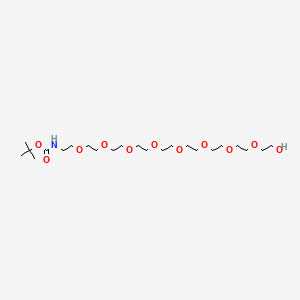
![tert-butyl N-[(3R,4S)-4-methylpiperidin-3-yl]carbamate](/img/structure/B8090321.png)
![tert-butyl N-[(3R)-5,5-difluoropiperidin-3-yl]carbamate](/img/structure/B8090328.png)
![(2R)-1-[(tert-butoxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid](/img/structure/B8090338.png)
![(2S)-1-[(tert-butoxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid](/img/structure/B8090343.png)
